molecular formula C5H9N3S B13315508 4-Propyl-1,2,3-thiadiazol-5-amine

4-Propyl-1,2,3-thiadiazol-5-amine

Cat. No.: B13315508
M. Wt: 143.21 g/mol
InChI Key: FSWJOVIFCLVMTH-UHFFFAOYSA-N
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Description

4-Propyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and industrial applications. The molecular formula of this compound is C5H9N3S, and it has a molecular weight of 143.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,2,3-thiadiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with propyl bromide under basic conditions, followed by cyclization with an oxidizing agent such as ferric chloride . Another approach involves the use of phosphoryl chloride as a cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

4-Propyl-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propyl-1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It also interacts with enzymes involved in cellular metabolism, thereby exerting its biological effects . The presence of the thiadiazole ring is crucial for its activity, as it facilitates binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propyl-1,2,3-thiadiazol-5-amine is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-propylthiadiazol-5-amine

InChI

InChI=1S/C5H9N3S/c1-2-3-4-5(6)9-8-7-4/h2-3,6H2,1H3

InChI Key

FSWJOVIFCLVMTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)N

Origin of Product

United States

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